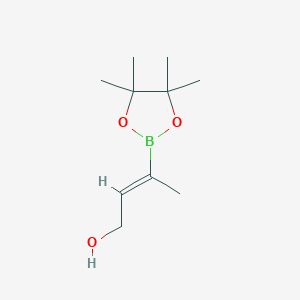

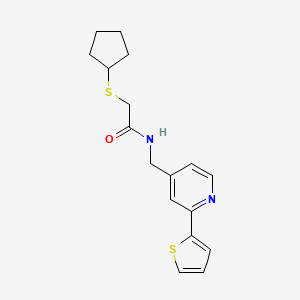

(Z)-(4-Hydroxy-2-buten-2-yl)boronic Acid Pinacol Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(Z)-(4-Hydroxy-2-buten-2-yl)boronic Acid Pinacol Ester” is a type of boronic acid pinacol ester, which is generally used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction . These esters are highly valuable building blocks in organic synthesis .

Synthesis Analysis

The synthesis of boronic acid pinacol esters often involves the Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis

The molecular structure of boronic acid pinacol esters is characterized by a boron atom bonded to two oxygen atoms and an organic group . The exact structure of “this compound” would require more specific information or a dedicated structural analysis.Chemical Reactions Analysis

Boronic acid pinacol esters are involved in various chemical reactions. One of the most common is the Suzuki–Miyaura coupling, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Another reaction is the catalytic protodeboronation of alkyl boronic esters .Physical and Chemical Properties Analysis

Boronic acid pinacol esters are generally solid at room temperature . Their solubility in organic solvents has been experimentally determined, and it is found that the solubility is dependent on the substituents in the aromatic ring .Scientific Research Applications

Synthesis and Reactivity

- (Z)-(4-Hydroxy-2-buten-2-yl)boronic acid pinacol ester is used as a starting material in the synthesis of functionalized cyclic 1-alkenylboronates through Diels-Alder reactions, producing high yields (Kamabuchi, Miyaura, & Suzuki, 1993).

- This compound can be transformed into vinyl iodides under specific reaction conditions, enabling the creation of both Z- and E-iodides (Stewart & Whiting, 1995).

Analysis and Stability

- Accurate analysis of boronic pinacol esters, like this compound, is vital for Suzuki-Miyaura chemistry. Optimized RP-HPLC methods have been developed to address challenges such as on-column hydrolysis (Kumar et al., 2014).

- Analytical strategies have been formulated for compounds like 2-aminopyrimidine-5-pinacolboronate ester, which are prone to hydrolysis, to assess purity and stability (Zhong et al., 2012).

Applications in Polymer Synthesis

- This ester has been used in the stereoselective synthesis of (Z)-(1-organo-1-alkenyl)boronic esters, demonstrating its utility in creating complex molecular structures (Moriya, Miyaura, & Suzuki, 1993).

- In the field of materials science, it has been employed for synthesizing boronate-terminated π-conjugated polymers through Suzuki-Miyaura coupling polymerization (Nojima et al., 2016).

Novel Synthesis Techniques

- Innovative methods have been developed for the synthesis of (Z)-fluorinated alkenylboronic acid pinacol esters, showcasing the compound's versatility in organic synthesis (Zhang et al., 2017).

- The compound has also been used in metal-free photoinduced borylation of haloarenes, which is a significant advancement in the synthesis of boronic acids and esters (Mfuh et al., 2017).

Safety and Hazards

Future Directions

Boronic acid pinacol esters have potential for further development in various fields. For instance, they could be repurposed for tuning viscoelastic properties in the development of injectable hydrogels for insulin delivery . Additionally, enantioenriched boronic esters could serve as precursors to chiral organometallic-type nucleophilic reagents .

Properties

IUPAC Name |

(Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BO3/c1-8(6-7-12)11-13-9(2,3)10(4,5)14-11/h6,12H,7H2,1-5H3/b8-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNHUQAJHVXMJC-SOFGYWHQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(=CCO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C(=C/CO)/C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-cyanophenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B3005914.png)

![N-(tert-butoxycarbonyl)-N1-[3-(trifluoromethoxy)phenyl]glycinamide](/img/structure/B3005920.png)

![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide](/img/structure/B3005921.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide](/img/structure/B3005925.png)

![5-((4-bromobenzyl)thio)-7-isobutyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005927.png)

![(1S,3R)-3-[(2-Methylpropan-2-yl)oxy]-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B3005935.png)